![molecular formula C14H15N3O2 B3345556 3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-5-nitro-1H-indole CAS No. 106516-27-2](/img/structure/B3345556.png)
3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-5-nitro-1H-indole
Overview
Description
3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-5-nitro-1H-indole, also known as MTPI, is a chemical compound that has been studied for its potential applications in scientific research. MTPI is a nitrogen-containing heterocyclic compound that has been shown to have interesting biochemical and physiological effects. In
Mechanism Of Action
The mechanism of action of 3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-5-nitro-1H-indole is not fully understood, but it is believed to involve its interaction with the dopamine D2 receptor. 3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-5-nitro-1H-indole has been shown to bind to the receptor with high affinity, which could lead to the activation or inhibition of downstream signaling pathways. 3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-5-nitro-1H-indole has also been shown to inhibit the reuptake of dopamine, which could increase the concentration of dopamine in the synaptic cleft and lead to enhanced neurotransmission.
Biochemical and Physiological Effects:
3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-5-nitro-1H-indole has been shown to have several interesting biochemical and physiological effects. In vitro studies have shown that 3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-5-nitro-1H-indole can inhibit the reuptake of dopamine in a dose-dependent manner. 3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-5-nitro-1H-indole has also been shown to have a high affinity for the dopamine D2 receptor, which could make it a potential candidate for the development of new drugs for the treatment of neurological disorders. In animal studies, 3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-5-nitro-1H-indole has been shown to have an antipsychotic-like effect, which could be due to its interaction with the dopamine D2 receptor.
Advantages And Limitations For Lab Experiments
3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-5-nitro-1H-indole has several advantages for use in lab experiments. It is a commercially available compound that can be easily synthesized using standard chemical procedures. It has been shown to have a high affinity for the dopamine D2 receptor, which makes it a useful tool for studying the role of this receptor in neurological disorders. However, there are also some limitations to the use of 3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-5-nitro-1H-indole in lab experiments. It has not been extensively studied in vivo, and its mechanism of action is not fully understood. Additionally, the effects of 3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-5-nitro-1H-indole on other neurotransmitters and receptors are not well characterized.
Future Directions
There are several future directions for research on 3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-5-nitro-1H-indole. One area of interest is the development of new drugs for the treatment of neurological disorders based on the structure of 3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-5-nitro-1H-indole. Another area of interest is the study of the mechanism of action of 3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-5-nitro-1H-indole and its effects on other neurotransmitters and receptors. Additionally, the in vivo effects of 3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-5-nitro-1H-indole need to be studied in more detail to determine its potential as a therapeutic agent. Finally, the development of new synthetic methods for the production of 3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-5-nitro-1H-indole could lead to more efficient and cost-effective production of this important compound.
Conclusion:
In conclusion, 3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-5-nitro-1H-indole is a chemical compound that has been studied for its potential applications in scientific research. It has a high affinity for the dopamine D2 receptor and has been shown to have interesting biochemical and physiological effects. While there are some limitations to the use of 3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-5-nitro-1H-indole in lab experiments, it has several advantages and is a useful tool for studying the role of the dopamine D2 receptor in neurological disorders. There are several future directions for research on 3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-5-nitro-1H-indole, including the development of new drugs based on its structure and the study of its mechanism of action and in vivo effects.
Scientific Research Applications
3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-5-nitro-1H-indole has been studied for its potential applications in scientific research, particularly in the field of neuroscience. 3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-5-nitro-1H-indole has been shown to have a high affinity for the dopamine D2 receptor, which is a target for many drugs used to treat neurological disorders such as Parkinson's disease and schizophrenia. 3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-5-nitro-1H-indole has also been shown to have an inhibitory effect on the reuptake of dopamine, which could make it a potential candidate for the development of new drugs for the treatment of these disorders.
properties
IUPAC Name |
3-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)-5-nitro-1H-indole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-16-6-4-10(5-7-16)13-9-15-14-3-2-11(17(18)19)8-12(13)14/h2-4,8-9,15H,5-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWJUXAHARLFJAN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=CC1)C2=CNC3=C2C=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00462725 | |
Record name | 3-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)-5-nitro-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00462725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-5-nitro-1H-indole | |
CAS RN |
106516-27-2 | |
Record name | 3-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)-5-nitro-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00462725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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